Methyl 2-iodo-1,3-benzothiazole-7-carboxylate
Description
Properties
CAS No. |
1379301-52-6 |
|---|---|
Molecular Formula |
C9H6INO2S |
Molecular Weight |
319.12 g/mol |
IUPAC Name |
methyl 2-iodo-1,3-benzothiazole-7-carboxylate |
InChI |
InChI=1S/C9H6INO2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3 |
InChI Key |
UGFSWWXUIHLZAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(S2)I |
Origin of Product |
United States |
Preparation Methods
Methodology
This approach involves constructing the benzothiazole core via cyclocondensation of a substituted 2-aminothiophenol with a carbonyl source. For the target compound, the precursor methyl 7-carboxy-2-iodobenzenethiolate is synthesized first, followed by ring closure.
Key Steps :
-
Synthesis of 2-Amino-4-iodothiophenol :
-
Cyclization with Acetic Anhydride :
Example :
-
Reactants : 2-Amino-4-iodothiophenol (0.20 mol), acetic anhydride (0.28 mol), glacial acetic acid (185 mL).
-
Conditions : 120°C for 1 hour, followed by neutralization with NaOH (3 wt%).
Challenges :
-
Limited availability of 2-amino-4-iodothiophenol necessitates multi-step synthesis.
-
Competing side reactions during cyclization may reduce yield.
Halogen Exchange from Bromo or Chloro Precursors
Methodology
A halogen exchange reaction replaces bromine or chlorine at position 2 with iodine. This method leverages Ullmann-type coupling or Finkelstein conditions.
Key Steps :
-
Synthesis of Methyl 2-Bromo-1,3-benzothiazole-7-carboxylate :
-
Iodination via Copper Catalysis :
Example :
-
Reactants : Methyl 2-bromo-1,3-benzothiazole-7-carboxylate (1.0 equiv), KI (2.2 equiv).
-
Conditions : 100°C for 12 hours in DMF.
Advantages :
Direct Electrophilic Iodination
Methodology
Electrophilic iodination introduces iodine directly into the benzothiazole ring using reagents like N-iodosuccinimide (NIS) under acidic conditions.
Key Steps :
-
Synthesis of Methyl 1,3-Benzothiazole-7-carboxylate :
-
Iodination with NIS :
Example :
-
Reactants : Methyl 1,3-benzothiazole-7-carboxylate (1.0 equiv), NIS (1.1 equiv).
-
Conditions : 0°C to room temperature, 12 hours.
Limitations :
-
Moderate yields due to competing side reactions.
-
Requires careful control of reaction conditions to prevent over-iodination.
Microwave-Assisted Synthesis
Methodology
Microwave irradiation accelerates cyclocondensation and iodination steps, improving efficiency and yield.
Key Steps :
-
Cyclocondensation under Microwave Irradiation :
-
Halogen Exchange with KI :
Example :
-
Reactants : Methyl 2-bromo-1,3-benzothiazole-7-carboxylate (1.0 equiv), KI (2.0 equiv).
-
Conditions : 120°C, 30 minutes, DMF.
Advantages :
Comparative Analysis of Methods
Mechanistic Insights
-
Cyclocondensation : The thiol group of 2-aminothiophenol attacks the carbonyl carbon of the acid chloride, followed by dehydration to form the thiazole ring.
-
Halogen Exchange : CuI facilitates the substitution of bromine with iodine via a single-electron transfer mechanism.
-
Electrophilic Iodination : FeCl₃ polarizes the NIS, generating I⁺, which attacks the electron-rich position ortho to the thiazole sulfur.
Challenges and Innovations
-
Regioselectivity : Ensuring iodine incorporation at position 2 requires directing groups or precise reaction control.
-
Functional Group Tolerance : The methyl ester at position 7 must remain intact during iodination.
-
Scalability : Microwave and halogen exchange methods offer the best scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodobenzo[d]thiazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone .
Scientific Research Applications
Methyl 2-iodobenzo[d]thiazole-7-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 2-iodobenzo[d]thiazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in a range of biochemical interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound belongs to a family of halogenated benzothiazole esters. Key analogs include:
| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 2-iodo-1,3-benzothiazole-7-carboxylate | 1379301-52-6 | I (2), COOCH₃ (7) | C₉H₆INO₂S | 319.119 |
| Methyl 2-chloro-1,3-benzothiazole-7-carboxylate | 1196152-62-1 | Cl (2), COOCH₃ (7) | C₉H₆ClNO₂S | 247.67 |
| Ethyl 2-bromo-1,3-benzothiazole-7-carboxylate | 579525-09-0 | Br (2), COOCH₂CH₃ (7) | C₁₀H₈BrNO₂S | 294.15 |
Key Observations :
- Halogen Effects: The iodine atom in the target compound introduces a larger atomic radius (2.15 Å vs. Cl: 0.99 Å, Br: 1.14 Å), leading to distinct steric and electronic effects. Iodine’s lower electronegativity (2.66 vs.
- Ester Group : The methyl ester at position 7 is conserved across analogs, but ethyl esters (e.g., CAS 579525-09-0) may enhance lipophilicity and alter metabolic stability .
Physicochemical and Spectral Properties
Spectroscopic Data
- IR Spectroscopy: The ester carbonyl (C=O) stretch in the target compound is expected near 1715–1740 cm⁻¹, consistent with analogs like methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (IR C=O: 1740 cm⁻¹) . Iodine’s polarizability may slightly redshift this peak compared to Cl/Br analogs.
- NMR Spectroscopy : Aromatic protons in benzothiazole derivatives typically resonate between δ 8.0–8.4 ppm (e.g., H-5 and H-8 in CAS 1196152-62-1 at δ 8.09 and 8.29 ppm) . The iodine atom’s anisotropic effect may deshield adjacent protons, causing downfield shifts distinct from Cl/Br analogs.
Stability and Reactivity
- Thermal Stability : Iodine’s weaker C–I bond (~234 kJ/mol vs. C–Br: 285 kJ/mol, C–Cl: 327 kJ/mol) makes the target compound more prone to degradation under heat or light compared to Cl/Br analogs .
- Reactivity : The iodine substituent enhances suitability for Ullmann or Suzuki-Miyaura cross-coupling reactions, offering advantages over less-reactive chloro analogs .
Hydrogen-Bonding and Supramolecular Interactions
The ester and benzothiazole groups enable hydrogen-bonding interactions, as seen in related compounds (e.g., hydroxyl-containing analogs in form intermolecular H-bonds with δ 10.15–10.25 ppm OH signals) . The iodine atom’s polarizability may strengthen halogen-bonding interactions, a feature absent in Cl/Br analogs .
Pharmacological Potential
While biological data for the target compound are unavailable, structurally similar benzothiazoles exhibit antimicrobial, anticancer, and kinase-inhibitory activities. The iodine atom’s lipophilicity (logP = 2.69) may improve blood-brain barrier penetration compared to less lipophilic Cl analogs (e.g., logP ~2.0 for methyl 2-chloro-1,3-benzothiazole-7-carboxylate) .
Biological Activity
Methyl 2-iodo-1,3-benzothiazole-7-carboxylate is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound features a benzothiazole ring substituted with a methoxy group and an iodine atom, which may influence its reactivity and biological interactions. The general structure can be represented as follows:
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains. In vitro studies indicate that compounds with similar structures exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups have enhanced antibacterial activity due to increased lipophilicity and membrane permeability .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Activity (IC50 μM) | Target Organism |
|---|---|---|
| Methyl 2-iodo-1,3-benzothiazole | 12.5 | Staphylococcus aureus |
| Benzothiazole derivative A | 8.0 | Escherichia coli |
| Benzothiazole derivative B | 15.0 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity in Breast Cancer Cells
In a study evaluating the cytotoxic effects of benzothiazole derivatives on MCF-7 cells, methyl 2-iodo-1,3-benzothiazole exhibited an IC50 value of approximately 5 μM, indicating potent activity . The study utilized the MTT assay to assess cell viability over a period of 48 hours.
Table 2: Anticancer Activity against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Induction of apoptosis |
| A549 | 10 | Cell cycle arrest |
| HT-29 | 15 | Inhibition of proliferation |
Anti-inflammatory Activity
Benzothiazoles are also recognized for their anti-inflammatory properties. Methyl 2-iodo-1,3-benzothiazole has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. In vitro studies suggest that it may reduce inflammation in models of acute and chronic inflammatory diseases.
Case Study: Inhibition of COX Enzyme
A study reported that methyl 2-iodo-1,3-benzothiazole significantly inhibited COX-2 activity with an IC50 value of around 20 μM . This suggests potential therapeutic applications in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-iodo-1,3-benzothiazole-7-carboxylate with high purity?
- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of iodine sources). Use nucleophilic substitution or cross-coupling reactions, leveraging the reactivity of the benzothiazole scaffold. Purification via column chromatography or recrystallization is critical. Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .
- Analytical Validation : Employ H/C NMR to verify substitution patterns and mass spectrometry (HRMS) for molecular weight confirmation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : Use deuterated solvents (e.g., CDCl) to resolve aromatic protons and confirm iodine’s electronic effects on chemical shifts. F NMR is irrelevant here, but C NMR can identify carboxylate and thiazole carbons.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to distinguish isotopic patterns from iodine (e.g., M+2 peak) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm) and thiazole ring vibrations .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents.
- Waste Disposal : Segregate halogenated waste for incineration. Avoid aqueous disposal due to potential iodine leaching .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Crystallization : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
- Refinement : Use SHELXL for structure refinement, leveraging its robustness for small molecules. Validate using R-factors (<5%) and ORTEP-3 for visualization .
- Data Interpretation : Analyze bond lengths (C-I ~2.10 Å) and dihedral angles to confirm planarity of the benzothiazole core .
Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?
- Graph Set Analysis : Identify donor-acceptor pairs (e.g., ester carbonyl as acceptor, NH/OH as donors). Use Mercury or CrystalExplorer for topology mapping.
- Etter’s Rules : Predict aggregation motifs (e.g., chains or rings) based on directional hydrogen bonds. For example, C=O···H-N interactions may drive 1D chains .
Q. How should researchers address contradictions between experimental NMR data and computational predictions?
- Cross-Validation : Compare experimental H shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust solvent models (e.g., PCM for CDCl).
- Dynamic Effects : Consider tautomerism or conformational flexibility in the thiazole ring, which may require MD simulations .
Q. What strategies ensure reaction reproducibility during the synthesis of derivatives from this compound?
- In Situ Monitoring : Use HPLC with UV detection (λ ~254 nm) to track intermediates. Optimize gradients (e.g., 70:30 acetonitrile/water).
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling reactions. Monitor for deiodination side products .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., iodine position). Use solvent-accessible surface area (SASA) models to simulate solvation effects.
- Transition State Analysis : Locate energy barriers for SNAr mechanisms using QM/MM approaches. Validate with kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
